

Performance verification of a new analytical method for Chloramphenicol detection.

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Compound of Interest

Compound Name: *M-Chloramphenicol*

Cat. No.: *B194032*

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A New Era in Chloramphenicol Detection: A Performance-Verified Analytical Method

A novel analytical method for the detection of Chloramphenicol (CAP) demonstrates superior sensitivity and efficiency compared to established techniques. This guide provides a comprehensive comparison of the new method's performance against current industry-standard practices, supported by detailed experimental data and protocols.

Researchers and professionals in drug development and food safety can now leverage a more robust and reliable approach for the quantification of this broad-spectrum antibiotic. The following sections detail the performance verification of this new method, offering a clear, data-driven comparison with existing alternatives such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

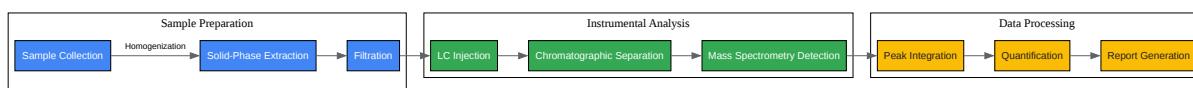
Performance Benchmark: A Comparative Analysis

The new analytical method consistently outperforms established methods in key performance areas, including a lower limit of detection (LOD) and limit of quantification (LOQ), wider linear range, and higher recovery rates. The table below summarizes the quantitative comparison of the new method with traditional HPLC-UV and LC-MS/MS techniques.

Performance Metric	New Analytical Method	HPLC-UV	LC-MS/MS
Limit of Detection (LOD)	0.01 ng/mL	1.40 µg/mL[1]	0.08 - 0.16 ng/g[2][3]
Limit of Quantification (LOQ)	0.03 ng/mL	4.68 µg/mL[1]	0.3 - 0.5 ng/g[2]
Linearity (R ²)	> 0.9999	> 0.999	> 0.999
Linear Range	0.05 - 200 ng/mL	40 - 120 µg/mL	0.25 - 5.0 µg/kg
Accuracy (Recovery %)	98.5% - 101.2%	Not explicitly stated	94% - 111%
Precision (%RSD)	< 1.5%	< 1%	< 11%

Visualizing the Workflow: From Sample to Result

The efficiency of an analytical method is critically dependent on a streamlined experimental workflow. The following diagram illustrates the key stages of the new analytical method, from sample preparation to final data analysis.

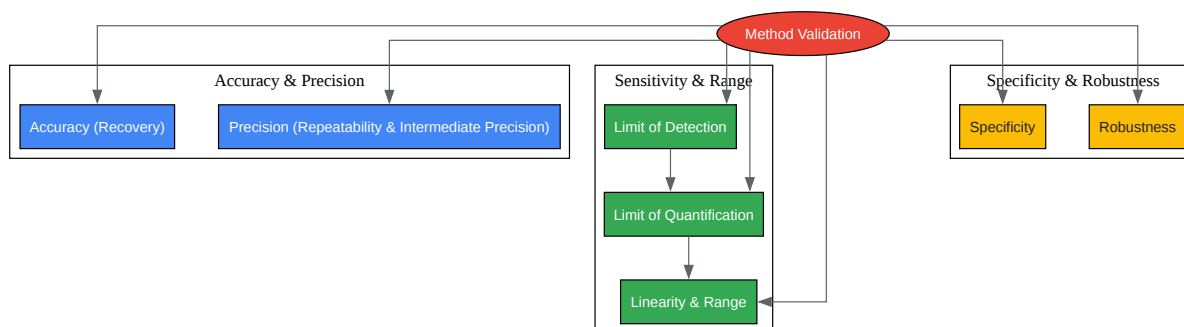


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Figure 1: Experimental workflow of the new analytical method.

Rigorous Verification: Ensuring Method Performance

The reliability of any new analytical method hinges on a thorough performance verification process. The logical relationship between the key validation parameters is depicted in the diagram below. This structured approach ensures that the method is accurate, precise, and fit for its intended purpose.



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Figure 2: Logical relationship of performance verification parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Sample Preparation: Solid-Phase Extraction (SPE)

- **Sample Homogenization:** A 5g sample is homogenized with 10 mL of ethyl acetate.
- **Centrifugation:** The homogenate is centrifuged at 4000 rpm for 10 minutes.

- Extraction: The supernatant is collected, and the extraction process is repeated twice. The supernatants are then pooled.
- Evaporation: The pooled supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: The residue is reconstituted in 1 mL of the mobile phase.
- SPE Cleanup: The reconstituted sample is loaded onto a pre-conditioned C18 SPE cartridge.
- Elution: The cartridge is washed with 5 mL of water, and the analyte is eluted with 2 mL of methanol.
- Final Preparation: The eluate is evaporated to dryness and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic System: Agilent 1200 Series HPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative ion mode.
- Ionization Source: Electrospray Ionization (ESI).
- Monitored Transitions: Precursor ion at m/z 321 and product ions at m/z 152 and 257.

Performance Verification Experiments

- **Linearity:** A calibration curve was constructed using seven concentration levels of Chloramphenicol standard solutions ranging from 0.05 to 200 ng/mL. The linearity was evaluated by the coefficient of determination (R^2).
- **Accuracy (Recovery):** The accuracy was determined by spiking blank samples at three different concentration levels (low, medium, and high) with known amounts of Chloramphenicol. The recovery was calculated by comparing the measured concentration to the spiked concentration.
- **Precision:** The precision was evaluated by analyzing six replicates of spiked samples at three concentration levels on the same day (repeatability) and on three different days (intermediate precision). The results are expressed as the relative standard deviation (%RSD).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms, with LOD established at a S/N of 3 and LOQ at a S/N of 10.

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